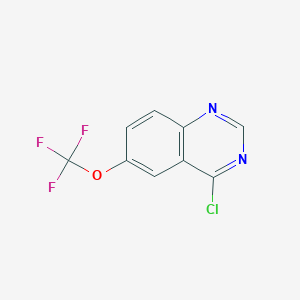

4-Chloro-6-(trifluoromethoxy)quinazoline

Description

Significance of Quinazoline (B50416) Scaffold in Medicinal and Synthetic Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. mdpi.comekb.eg This wide range of biological activities has made the quinazoline core a focal point for drug discovery and development. researchgate.netbenthamdirect.com Several FDA-approved drugs, such as Gefitinib (B1684475), Erlotinib, and Prazosin, feature the quinazoline moiety, underscoring its clinical relevance. nih.govmdpi.com

In synthetic chemistry, quinazoline derivatives serve as versatile building blocks for the construction of more complex molecular architectures. nih.gov The presence of two nitrogen atoms in the pyrimidine ring provides multiple sites for functionalization, allowing for the fine-tuning of electronic and steric properties. benthamdirect.com The development of novel synthetic methodologies for the preparation and modification of the quinazoline skeleton remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. benthamscience.com

Overview of Halogenated and Trifluoromethoxy-Substituted Quinazoline Compounds in Academic Literature

The introduction of halogen atoms and trifluoromethoxy groups onto the quinazoline scaffold has been shown to significantly modulate the physicochemical and biological properties of the resulting compounds. Halogenated quinazolines, particularly those containing chlorine, are crucial intermediates in organic synthesis. mdpi.com The carbon-halogen bond serves as a reactive handle for various cross-coupling reactions, enabling the introduction of a diverse range of substituents to the quinazoline core. mdpi.comnih.gov Structure-activity relationship studies have revealed that the presence of a halogen atom at specific positions of the quinazoline ring can enhance the biological activity of the molecule. nih.govresearchgate.net

The trifluoromethoxy (-OCF3) group has gained considerable attention in medicinal chemistry due to its unique electronic properties and high lipophilicity. mdpi.com Its incorporation into a molecule can improve metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govplos.org The trifluoromethoxy group is considered a lipophilic substituent that can significantly alter the electronic properties of aromatic rings. mdpi.com In the context of quinazoline chemistry, the introduction of a trifluoromethoxy group has been explored as a strategy to enhance the therapeutic potential of this class of compounds. nih.gov

Research Rationale and Focus: 4-Chloro-6-(trifluoromethoxy)quinazoline as a Key Chemical Entity

The compound this compound emerges as a molecule of significant interest at the intersection of halogenated and trifluoromethoxy-substituted quinazolines. Its structure incorporates a reactive chloro group at the 4-position, a key site for nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate for the synthesis of a wide array of 4-substituted quinazoline derivatives. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(trifluoromethoxy)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-8-6-3-5(16-9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIDAXLBBURWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274429 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312295-62-8 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312295-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Trifluoromethoxy Quinazoline

Established Synthetic Pathways to Quinazoline (B50416) Ring Systems

The quinazoline scaffold is a prominent feature in many biologically active compounds, leading to the development of numerous synthetic routes. These pathways typically begin with ortho-substituted aniline (B41778) derivatives, which undergo cyclization with a one-carbon source to form the pyrimidine ring fused to the initial benzene ring.

Key established methods for quinazoline synthesis include:

From 2-Aminobenzonitriles: This is a versatile method where a 2-aminobenzonitrile is reacted with various reagents. For instance, treatment with Grignard reagents can form ortho-aminoketimines, which are then cyclized under alkaline conditions. Another approach involves reaction with dimethylformamide-dimethylacetal (DMF-DMA) followed by condensation with an amine to build the quinazoline ring system.

From Anthranilic Acids (2-Aminobenzoic Acids): The Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides at high temperatures to form quinazolin-4(3H)-ones. These intermediates are crucial for the synthesis of 4-chloroquinazolines.

From 2-Aminobenzaldehydes or 2-Aminoketones: These precursors can condense with a nitrogen source, such as ammonia or ammonium acetate, often under oxidative conditions, to form the quinazoline ring. Catalysts like iodine are frequently employed to facilitate this transformation.

Transition-Metal-Catalyzed Annulation: Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for quinazoline synthesis. Catalysts based on copper, palladium, ruthenium, and iron can facilitate the cyclization of precursors like 2-aminobenzylamines with nitriles or aldehydes under milder conditions than traditional methods. Microwave irradiation is often used to accelerate these reactions.

The general strategies for forming the quinazoline ring are summarized in the table below.

| Starting Precursor | Typical Reagent(s) | Key Intermediate/Product | Reference(s) |

| 2-Aminobenzonitrile | DMF-DMA, Amines | Substituted Quinazoline | chemicalbook.com |

| Anthranilic Acid | Amides, Formamidine Acetate | Quinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzophenone | Ammonium Acetate, Oxidant | Substituted Quinazoline | chemicalbook.com |

| 2-Aminobenzylamine | Aldehydes, Nitriles | Substituted Quinazoline | chemicalbook.com |

Precursor Synthesis and Functional Group Transformations

The synthesis of 4-Chloro-6-(trifluoromethoxy)quinazoline requires the preparation of an appropriately substituted benzene precursor that contains the essential amino group for cyclization and the trifluoromethoxy group at the correct position.

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its incorporation into an aromatic ring to form a precursor, such as 4-(trifluoromethoxy)aniline, is a critical step. Several methods exist for this transformation:

Reduction of a Nitro Precursor: A common industrial route involves the nitration of trifluoromethoxybenzene to yield 1-nitro-4-(trifluoromethoxy)benzene. The nitro group is then reduced to an amino group using methods like catalytic hydrogenation or chemical reduction with agents such as iron powder in the presence of an acid. guidechem.comgoogle.com

High-Pressure Ammonolysis: Trifluoromethoxychlorobenzene can be converted to 4-(trifluoromethoxy)aniline through a high-pressure reaction with ammonia (ammonolysis). guidechem.com

Degradation of Benzamides: The Hofmann degradation of trifluoromethoxybenzamide can also yield the desired aniline derivative. guidechem.com

Intramolecular Migration: A two-step process involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular migration of the OCF3 group can produce ortho-trifluoromethoxylated anilines. researchgate.netnih.gov

These methods provide access to aniline derivatives that serve as the foundational block for the subsequent construction of the quinazoline ring.

The chlorine atom at the 4-position of the quinazoline ring is a key functional handle, allowing for subsequent nucleophilic substitution reactions to introduce further diversity. This chlorine is typically introduced late in the synthetic sequence by converting a 6-(trifluoromethoxy)quinazolin-4(3H)-one intermediate.

The standard procedure involves treating the quinazolin-4(3H)-one with a chlorinating agent. Commonly used reagents for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus oxychloride (POCl₃)

The reaction is typically performed under reflux conditions, often with a catalytic amount of dimethylformamide (DMF). This converts the hydroxyl group of the quinazolinone tautomer into a chloro group, yielding the desired 4-chloroquinazoline (B184009) product. This method is widely documented for the synthesis of various 4-chloroquinazoline derivatives. researchgate.netguidechem.com

The entire synthesis hinges on the use of an ortho-amino substituted aromatic precursor, which enables the annulation reaction to form the fused pyrimidine ring. For the target molecule, a logical starting material is 2-amino-5-(trifluoromethoxy)benzonitrile .

A documented synthesis for this specific precursor starts with 2-bromo-4-(trifluoromethoxy)aniline. This compound undergoes a cyanation reaction, typically using copper(I) cyanide in a suitable solvent like N-methylpyrrolidone (NMP), to replace the bromine atom with a nitrile group, affording 2-amino-5-(trifluoromethoxy)benzonitrile in good yield. chemicalbook.com

Once this precursor is obtained, it can be used in one of the established quinazoline ring-forming reactions. For example, cyclization with formamidine acetate would lead directly to the 6-(trifluoromethoxy)quinazoline core.

While 2-aminobenzoic acid (anthranilic acid) and its derivatives are the cornerstone precursors for aromatic quinazolines, 2-aminocycloalkanecarboxylic acids (e.g., 2-aminocyclohexanecarboxylic acid) serve as building blocks for related, but structurally distinct, fused heterocyclic systems. These saturated or partially saturated analogues are used to synthesize tetrahydro- or hexahydroquinazolines. The synthesis of the fully aromatic quinazoline ring system, as in this compound, relies exclusively on aromatic precursors like substituted anilines, anthranilic acids, or benzonitriles to provide the necessary benzene ring for fusion.

Reaction Conditions and Catalysis in Quinazoline Annulation

The annulation step, where the pyrimidine ring is formed and fused to the benzene ring, can be conducted under a variety of conditions, often dictated by the chosen precursors and the desired efficiency.

Thermal Conditions: Classical methods, such as the Niementowski synthesis, often require high temperatures (130–160 °C or higher) and can be performed with or without a solvent. researchgate.net

Microwave-Assisted Synthesis: To reduce reaction times and often improve yields, microwave irradiation has become a popular technique. It allows for rapid heating to the target temperature, accelerating reactions that might otherwise take many hours.

Catalysis: The choice of catalyst is crucial for modern, efficient quinazoline syntheses.

Acid/Base Catalysis: Simple acids (e.g., acetic acid) or bases can catalyze the condensation and cyclization steps.

Iodine Catalysis: Molecular iodine is an effective catalyst for oxidative cyclizations, particularly when starting from 2-aminobenzaldehydes or ketones. chemicalbook.com

Transition Metal Catalysis: A wide range of transition metals are used to promote quinazoline formation through various mechanisms, including C-H activation and cross-coupling reactions.

The table below summarizes common catalytic systems used in quinazoline synthesis.

| Catalyst Type | Example Catalyst | Typical Precursors | Reaction Type | Reference(s) |

| Metal-Free | Iodine (I₂) | 2-Aminobenzophenones, Benzylamines | Oxidative C-H Amination | chemicalbook.com |

| Lewis Acid | Bismuth Triflate (Bi(TFA)₃) | Anthranilic Acid, Amines | Condensation/Cyclization | google.com |

| Copper | Copper(I) Bromide (CuBr) | (2-Bromophenyl)methylamines, Amidines | Cascade N-Arylation/Cyclization | chemicalbook.com |

| Ruthenium | Ru₃(CO)₁₂/Xantphos | 2-Aminoaryl Methanols, Benzonitriles | Dehydrogenative Coupling | chemicalbook.com |

| Iron | Iron(II) Chloride (FeCl₂) | 2-Alkylamino N-H Ketimines | sp³ C-H Oxidation/Cyclization |

The selection of a specific pathway, including the choice of precursors, catalysts, and reaction conditions, allows for the targeted and efficient construction of the this compound molecule.

Stereochemical Control and Regioselectivity in the Synthesis of Quinazoline Scaffolds

Stereochemical control, while paramount in the synthesis of molecules with chiral centers, is not a primary consideration in the direct synthesis of the aromatic quinazoline ring of this compound itself, as the core structure is planar and achiral. However, the principles of regioselectivity are fundamental to successfully constructing this specific molecule. The synthesis must ensure the precise placement of the chloro group at position 4 and the trifluoromethoxy group at position 6.

The regioselectivity of the quinazoline synthesis is largely dictated by the choice of starting materials and the reaction pathways. Typically, the quinazoline ring is constructed from substituted anthranilic acid derivatives. To obtain a 6-substituted quinazoline, one would generally start with a 5-substituted anthranilic acid. Therefore, for the target molecule, a plausible precursor would be 2-amino-5-(trifluoromethoxy)benzoic acid.

A common and critical step in the synthesis of 4-chloroquinazolines is the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted precursor, often a 2,4-dichloroquinazoline (B46505). Research consistently shows that the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C2 position. This inherent difference in reactivity allows for highly regioselective substitution at the C4 position. DFT (Density Functional Theory) calculations have revealed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. This electronic factor underpins the observed regioselectivity.

For instance, when 2,4-dichloroquinazoline precursors are treated with various nucleophiles, such as anilines or aliphatic amines, the substitution occurs selectively at the C4 position. nih.gov This principle is crucial for syntheses where a chlorine atom is desired at C4 while another functionality is present or introduced at C2. In the context of this compound, the key is to build the quinazoline core, often resulting in a 4-hydroxyquinazoline intermediate, which is then chlorinated.

The regioselectivity of reactions on the benzene portion of the quinazoline ring is controlled by the directing effects of the substituents on the initial aniline or anthranilic acid precursor. The synthesis of indolo[1,2-c]quinazolines, for example, can be controlled to produce specific regioisomers by carefully regulating the reaction conditions. frontiersin.org

Optimization of Synthetic Efficiency and Yields

Maximizing the efficiency and yield of the synthesis of this compound involves the optimization of several factors, including catalysts, reaction time, temperature, and purification methods. Modern synthetic techniques are often employed to enhance these parameters.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. frontiersin.org For the N-arylation of 4-chloroquinazolines, microwave irradiation can significantly reduce reaction times from hours to minutes and provide the desired products in good to excellent yields (71–91%). frontiersin.orgnih.gov This method is not only faster but also often leads to cleaner reactions with fewer byproducts, simplifying purification. frontiersin.org

The choice of catalyst and solvent system is also critical. In the synthesis of 4-methylquinazoline, a related structure, various Lewis acids were screened to optimize the yield. The results indicated that BF₃·Et₂O was the superior catalyst, providing a yield of 74% under optimized conditions. journalirjpac.com Temperature is another crucial parameter; for the same reaction, 150°C was found to be the optimal temperature, as higher temperatures led to the formation of impurities and a decrease in yield. journalirjpac.com

The table below summarizes the optimization of various parameters in the synthesis of quinazoline derivatives, which are applicable principles for the synthesis of this compound.

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization |

| Heating | Conventional heating (reflux) | Microwave Irradiation (MWI) | Reduced reaction times (hours to minutes), often higher yields. frontiersin.org |

| Catalyst | Stoichiometric reagents | Catalytic amounts of Lewis acids (e.g., BF₃·Et₂O) or metal catalysts (e.g., Copper, Palladium). frontiersin.orgjournalirjpac.comnih.gov | Lower cost, milder reaction conditions, and reduced waste. frontiersin.org |

| Solvent | Standard organic solvents | Solvent-free conditions or greener solvents (e.g., water, ethanol). frontiersin.orgnih.gov | Increased sustainability, easier product isolation. nih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput and efficiency. frontiersin.org |

| Temperature | High temperatures (e.g., >160°C) | Optimized temperatures (e.g., 150°C) | Minimized side-product formation and decomposition. journalirjpac.com |

Chemical Transformations and Derivatization of 4 Chloro 6 Trifluoromethoxy Quinazoline

Nucleophilic Aromatic Substitution at the C4 Position of the Quinazoline (B50416) Ring

The chloro group at the C4 position of the quinazoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes it a prime site for the introduction of various functional groups.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines)

The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles, particularly primary and secondary amines, is a widely employed strategy for the synthesis of biologically active compounds, including potent kinase inhibitors. The general reaction involves the displacement of the C4-chloride by an amine, typically in the presence of a base and a suitable solvent.

While specific studies on 4-Chloro-6-(trifluoromethoxy)quinazoline are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-chloroquinazoline (B184009) derivatives. For instance, the synthesis of various 4-anilinoquinazolines has been achieved through the reaction of 4-chloroquinazolines with substituted anilines. These reactions are often carried out in solvents like isopropanol, ethanol (B145695), or acetonitrile, and may be facilitated by the addition of a base such as triethylamine or diisopropylethylamine to neutralize the HCl generated. Microwave irradiation has also been shown to accelerate these reactions, leading to higher yields in shorter reaction times nih.gov.

The electronic nature of the amine nucleophile plays a significant role in the reaction outcome. Electron-rich amines tend to react more readily, while electron-poor amines may require more forcing conditions nih.gov. The regioselectivity of the substitution is predominantly at the C4 position, as it is more activated than the C2 position in di-substituted quinazolines nih.gov.

A general synthetic route involves the treatment of a 4-chloro-7-fluoro-6-nitro-quinazoline with an amine, followed by other transformations. For example, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline through a three-step process that included a nucleophilic substitution with a phenylamine atlantis-press.comresearchgate.net.

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines on 4-Chloroquinazoline Analogs

| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Anilines | Microwave, THF/H₂O | 4-Anilinoquinazolines | Good to excellent | nih.gov |

| 4-chloro-3-trifluoromethyl-phenylamine | Acetonitrile, Triethylamine, r.t., 1.5 h | (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine | 85.3 | researchgate.net |

| Various Aryl Amines | Nucleophilic substitution | 4-Aminoquinazoline derivatives | Not specified | nih.gov |

Reactivity with Oxygen and Sulfur Nucleophiles

Similar to nitrogen nucleophiles, oxygen- and sulfur-based nucleophiles can displace the C4-chloro group to form ethers, thioethers, and related derivatives. These reactions expand the chemical space accessible from this compound.

The synthesis of 4-phenoxy-quinazoline derivatives has been achieved by reacting quinazolin-4(3H)-ones with in situ generated arynes, providing a metal-free method for C-O bond formation at the C4 position nih.gov. Another approach involves the direct SNAr reaction of 4-chloroquinazolines with phenols or alkoxides, often catalyzed by a base. For instance, a DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines from the corresponding 4-chloro derivative has been reported, with microwave irradiation significantly improving reaction times and yields researchgate.net.

Regarding sulfur nucleophiles, the reaction of 4-chloroquinazolines with thiols or their corresponding thiolates is a common method for preparing 4-(alkyl/aryl)thioquinazolines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. For example, the synthesis of 4-substituted 4-alkylthio-6-fluoroquinazoline derivatives has been accomplished by treating the corresponding quinazoline-4-thiol with a halide under phase transfer conditions nih.gov. The direct reaction of a 4-chloroquinazoline derivative with a thiol in the presence of a base like sodium hydroxide has also been demonstrated to proceed efficiently .

Table 2: Examples of Nucleophilic Aromatic Substitution with Oxygen and Sulfur Nucleophiles on 4-Chloroquinazoline Analogs

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Phenols/Alcohols (via arynes) | Acetonitrile, CsF | 4-Phenoxyquinazolines | nih.gov |

| Benzylic/Arylic Alcohols | DMAP, Microwave | 4-Benzyloxy/Aryloxyquinazolines | researchgate.net |

| Thiols | Base (e.g., NaOH) | 4-(Alkyl/Aryl)thioquinazolines | |

| Halides (with quinazoline-4-thiol) | Phase Transfer Catalysis | 4-Alkylthioquinazolines | nih.gov |

Modifications and Functionalization of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered to be highly stable and chemically inert due to the strong C-O and C-F bonds. It is resistant to many common chemical transformations, including acidic and basic hydrolysis, as well as oxidation and reduction. This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds, as it can enhance metabolic stability.

Direct chemical modification or functionalization of the trifluoromethoxy group on an aromatic ring is challenging and not a common synthetic strategy. The high strength of the bonds within the -OCF₃ group makes its cleavage or transformation require harsh reaction conditions that would likely degrade the quinazoline core. Therefore, the trifluoromethoxy group in this compound is typically retained unmodified in subsequent derivatization reactions.

Electrophilic Aromatic Substitution Reactions on the Quinazoline Core

Electrophilic aromatic substitution on the benzene ring portion of the quinazoline core is influenced by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. The pyrimidine ring is electron-deficient and deactivating, which makes the benzene ring less susceptible to electrophilic attack than benzene itself.

For the parent quinazoline molecule, nitration is the only known electrophilic substitution reaction, which occurs at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid mdpi.com. In the case of this compound, the 6-position is already substituted. The directing effects of the trifluoromethoxy group (ortho-, para-directing but deactivating) and the fused pyrimidine ring would need to be considered. The chloro group at C4 and the nitrogen atoms in the pyrimidine ring are deactivating. The trifluoromethoxy group, while deactivating, directs electrophiles to its ortho and para positions. The para position to the trifluoromethoxy group is occupied by the pyrimidine ring fusion. Therefore, any electrophilic substitution would be expected to occur at the positions ortho to the trifluoromethoxy group, which are C5 and C7. The precise outcome would depend on the specific electrophile and reaction conditions, and there is a lack of specific literature on such reactions for this particular compound.

Derivatization via Pendant Functional Groups (e.g., Carboxylic Acid Analogues)

The introduction of pendant functional groups, such as carboxylic acids, provides a handle for further derivatization, most notably through amide bond formation.

Amide Formation

Once a carboxylic acid functionality is introduced onto the quinazoline scaffold, it can be readily converted to an amide. The standard protocol for amide formation involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Common methods for carboxylic acid activation include conversion to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, or the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). The activated carboxylic acid derivative is then reacted with the desired amine to form the corresponding amide. The reaction of an acid chloride with an amine is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct researchgate.netnih.gov. Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines to form amides beilstein-journals.org.

While the synthesis of quinazoline-4-carboxamides has been reported through various methods, including one-pot multi-component reactions, the introduction of a carboxylic acid group at other positions of the this compound core would be a prerequisite for forming amides at those positions nih.govresearchgate.net.

Wittig Extension Reactions

The Wittig reaction is a powerful method for olefination, converting carbonyl groups into alkenes. While direct examples of Wittig reactions on an aldehyde or ketone derivative of this compound are not extensively documented, the principles of this reaction can be applied to functionalized quinazolines. For instance, a formyl group introduced at a suitable position on the quinazoline ring can serve as a substrate for a Wittig reagent.

An analogous study on 4-chloro-3-formylquinoline demonstrates the feasibility of such transformations on a similar heterocyclic system. The Wittig reaction of 4-chloro-3-formylquinoline with various phosphoranes can yield 3-vinyl or 3-alkenyl substituted quinolines. This suggests that a hypothetical this compound-x-carbaldehyde could undergo similar reactions.

The general scheme for a Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Table 1: Potential Wittig Reactions on a Functionalized this compound

| Reactant 1 (Quinazoline Derivative) | Reactant 2 (Wittig Reagent) | Potential Product | Expected Predominant Stereochemistry |

|---|---|---|---|

| This compound-2-carbaldehyde | Methyltriphenylphosphonium bromide (unstabilized ylide) | 2-(Vinyl)-4-chloro-6-(trifluoromethoxy)quinazoline | (Z)-isomer |

| This compound-7-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) | Ethyl 3-(4-chloro-6-(trifluoromethoxy)quinazolin-7-yl)acrylate | (E)-isomer |

Reduction and Reductive Amination Sequences

The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for reductive amination sequences, where an amine is first introduced, followed by further functionalization and reduction.

The initial step involves the amination of this compound with a primary or secondary amine. This reaction is often facilitated by microwave irradiation and can proceed in a mixture of solvents like THF and water. The reactivity of the amine nucleophile plays a role; electron-rich amines tend to react more readily than electron-poor ones.

Following the introduction of an amino group, a subsequent reductive amination can be performed if the introduced amine contains a carbonyl group or if a carbonyl group is present elsewhere on the quinazoline scaffold. Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to an amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH3). These reagents are selective for the reduction of the iminium ion in the presence of the carbonyl group.

Table 2: Reductive Amination Sequences for this compound

| Step 1: Nucleophilic Substitution Reactants | Intermediate Product | Step 2: Reductive Amination Reactants | Final Product | Reducing Agent |

|---|---|---|---|---|

| This compound + Benzylamine | N-Benzyl-6-(trifluoromethoxy)quinazolin-4-amine | Intermediate + Acetone | N-Benzyl-N-isopropyl-6-(trifluoromethoxy)quinazolin-4-amine | Sodium triacetoxyborohydride |

| This compound + Aniline (B41778) | N-Phenyl-6-(trifluoromethoxy)quinazolin-4-amine | Intermediate + Formaldehyde | N-Methyl-N-phenyl-6-(trifluoromethoxy)quinazolin-4-amine | Sodium cyanoborohydride |

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a versatile synthetic method for the conversion of carboxylic acids to primary amines, urethanes, or ureas via an isocyanate intermediate. This reaction proceeds with the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid derivative. A key advantage of the Curtius rearrangement is that it occurs with complete retention of the stereochemistry of the migrating group.

To apply this reaction to the this compound scaffold, a carboxylic acid functionality would first need to be introduced onto the quinazoline ring. This could potentially be achieved through methods such as metalation followed by carboxylation. Once the quinazoline carboxylic acid is obtained, it can be converted to an acyl azide. Common reagents for this transformation include diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide.

The resulting acyl azide, upon heating, undergoes rearrangement to an isocyanate. This reactive intermediate can then be trapped with various nucleophiles. For example, reaction with water leads to a carbamic acid which decarboxylates to the primary amine. Trapping with an alcohol yields a carbamate, and reaction with an amine gives a urea derivative.

Table 3: Potential Curtius Rearrangement Products from a Functionalized Quinazoline

| Starting Material (Quinazoline Derivative) | Intermediate | Trapping Nucleophile | Final Product |

|---|---|---|---|

| This compound-2-carboxylic acid | 4-Chloro-6-(trifluoromethoxy)quinazolin-2-yl isocyanate | Water | 2-Amino-4-chloro-6-(trifluoromethoxy)quinazoline |

| This compound-7-carboxylic acid | 4-Chloro-6-(trifluoromethoxy)quinazolin-7-yl isocyanate | Ethanol | Ethyl (4-chloro-6-(trifluoromethoxy)quinazolin-7-yl)carbamate |

| This compound-8-carboxylic acid | 4-Chloro-6-(trifluoromethoxy)quinazolin-8-yl isocyanate | Ammonia | 1-(4-Chloro-6-(trifluoromethoxy)quinazolin-8-yl)urea |

Strategies for Stereochemical Information Relay and Further Ring Functionalization

Further derivatization of the this compound scaffold can be achieved through various ring functionalization strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic rings, including quinazolinones. These methods can offer high regioselectivity and functional group tolerance.

For the this compound core, C-H functionalization could potentially be directed to the available positions on the benzene portion of the ring system. Depending on the directing group and catalyst system employed, arylation, alkylation, or alkenylation could be achieved. For instance, rhodium(III)-catalyzed C-H annulation has been used for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines from 2-phenylquinazolin-4(3H)-ones.

Furthermore, the existing chloro and trifluoromethoxy substituents can influence the regioselectivity of further reactions. The electron-withdrawing nature of these groups can affect the reactivity of the quinazoline ring towards electrophilic or nucleophilic attack, as well as the acidity of the ring protons in C-H activation reactions.

Advanced Research Applications and Methodologies

Application in Chemical Probe Development for Chemokine Receptor Systems

The development of chemical probes is essential for dissecting the complex roles of chemokine receptors in health and disease. While direct studies on 4-Chloro-6-(trifluoromethoxy)quinazoline as a chemical probe for chemokine receptors are not extensively documented, the broader quinazoline (B50416) class has been successfully utilized to create such tools. For instance, quinazoline derivatives have been engineered into fluorescent probes for visualizing α1-adrenergic receptors in living cells. This is achieved by linking a fluorophore to a position on the quinazoline scaffold that does not interfere with receptor binding, allowing for real-time imaging of receptor localization and trafficking.

Given the established reactivity of the 4-chloro position, this compound is an ideal starting material for developing similar probes. The chloro group can be readily displaced by a linker attached to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via nucleophilic aromatic substitution (SNAr). The trifluoromethoxy group would likely be retained to enhance cell permeability and metabolic stability, which are critical properties for effective chemical probes.

Utilization as Synthetic Intermediates in the Construction of Complex Molecules

The primary and most documented application of 4-chloroquinazolines is their role as versatile synthetic intermediates. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C4 position, making it an excellent leaving group for SNAr reactions. mdpi.com This reactivity allows for the facile introduction of a wide array of functional groups and molecular scaffolds at this position.

This compound serves as a crucial building block in multi-step syntheses of complex, biologically active molecules, particularly kinase inhibitors. Many approved anti-cancer drugs, such as gefitinib (B1684475) and erlotinib, feature a 4-anilinoquinazoline (B1210976) core. The synthesis of these molecules typically involves the reaction of a substituted 4-chloroquinazoline (B184009) intermediate with an appropriate aniline (B41778) derivative. medchemexpress.com

The general synthetic utility can be summarized in the following reaction scheme:

Table 1: Representative Nucleophilic Aromatic Substitution Reactions| Nucleophile | Reagent Example | Product Class | Potential Application |

|---|---|---|---|

| Amine | Substituted Aniline | 4-Anilinoquinazolines | Kinase Inhibitors |

| Amine | Benzylamine | 4-(Benzylamino)quinazolines | Antiviral, Antitumor Agents |

| Thiol | Thiophenol | 4-(Phenylthio)quinazolines | Antimicrobial Agents |

The trifluoromethoxy group at the 6-position is particularly valuable in this context, as it can enhance the binding affinity and pharmacokinetic profile of the final complex molecule. mdpi.com For example, in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a related chloroquinazoline is used as a key intermediate to construct the final product with demonstrated biological activity. researchgate.netatlantis-press.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for predicting and understanding the behavior of molecules like this compound at the atomic level. These studies can guide synthetic efforts and explain biological activity.

Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations are used to study the stability and conformational changes of the resulting complex over time. For derivatives of this compound, these methods are crucial for designing potent inhibitors of therapeutic targets, such as protein kinases.

In a typical study, a library of virtual compounds derived from the 4-amino-6-(trifluoromethoxy)quinazoline scaffold would be docked into the ATP-binding site of a target kinase. The docking scores, which estimate the binding free energy, help identify the most promising candidates. For instance, studies on the related compound 4-Chloro-6,7-dimethoxyquinazoline have used docking to investigate interactions with acetylcholinesterase, revealing a binding energy of -7.5 kcal/mol and identifying key protein-ligand interactions. niscpr.res.in MD simulations can then confirm the stability of these interactions.

Table 2: Illustrative Docking and MD Simulation Data for a Hypothetical Quinazoline Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Å) during MD |

|---|---|---|---|---|

| EGFR Kinase | Compound X | -9.8 | Met793, Leu718, Cys797 | 1.5 ± 0.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For quinazoline derivatives, QSAR studies are widely used to guide the optimization of lead compounds. nih.govfrontiersin.orgfrontiersin.org

A QSAR model for derivatives of this compound would involve synthesizing a series of analogs with varied substituents and measuring their biological activity (e.g., IC₅₀ values). Molecular descriptors, representing physicochemical properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity), would be calculated for each analog. A mathematical equation is then generated to correlate these descriptors with activity. Such models have shown that for quinazoline-based inhibitors, descriptors related to charge distribution and 2D autocorrelation are often significant predictors of anticancer activity. nih.gov The trifluoromethoxy group would contribute significantly to descriptors like lipophilicity and electronic character.

Prediction of Reactivity and Synthetic Accessibility

Computational chemistry, particularly Density Functional Theory (DFT), can predict the reactivity of different sites within a molecule. For this compound, DFT calculations can quantify the electrophilicity of the carbon atoms. Such studies on the related 2,4-dichloroquinazoline (B46505) scaffold have confirmed that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This theoretical finding supports the experimentally observed regioselectivity in SNAr reactions, providing a rational basis for its use as a synthetic intermediate. These calculations help in planning synthetic routes and predicting potential side products.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Novel Derivatives

The characterization of novel compounds derived from this compound relies on a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of organic molecules. For a derivative where the chlorine at C4 has been substituted by an aniline group, specific NMR signals would be expected. For instance, the proton on the quinazoline ring at H5 typically appears as a singlet or doublet in the aromatic region (around 7.8-8.0 ppm), and its proximity to the N-H of the aniline can be confirmed using 2D-NOESY experiments. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, which is used to confirm its elemental composition. The fragmentation pattern can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, in the synthesis of a 4-anilinoquinazoline derivative, the appearance of a characteristic N-H stretching band (around 3400 cm⁻¹) would indicate a successful substitution reaction.

Table 3: Exemplary Spectroscopic Data for a 4-Anilino-6-(trifluoromethoxy)quinazoline Derivative

| Technique | Feature | Observed Value/Pattern |

|---|---|---|

| ¹H NMR | Quinazoline H-2 | Singlet, ~8.8 ppm |

| Quinazoline H-5 | Doublet, ~7.9 ppm | |

| Aniline N-H | Singlet, ~9.7 ppm | |

| ¹³C NMR | Quinazoline C-4 | ~158 ppm |

| Quinazoline C-6 | ~149 ppm (with C-F coupling) | |

| CF₃ in -OCF₃ | Quartet, ~121 ppm (J ≈ 257 Hz) | |

| IR (cm⁻¹) | N-H Stretch | 3420 cm⁻¹ |

| C=N Stretch | 1625 cm⁻¹ | |

| C-F Stretch | 1250, 1170 cm⁻¹ |

| HRMS (m/z) | [M+H]⁺ | Calculated vs. Found |

These analytical techniques, when used in combination, provide unambiguous confirmation of the structure and purity of novel derivatives synthesized from the this compound intermediate. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton, carbon, and fluorine signals.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinazoline ring system would appear as distinct multiplets in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for confirming the presence and electronic environment of the trifluoromethoxy group. A single resonance peak would be expected, with its chemical shift providing insight into the electron-withdrawing nature of the quinazoline ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar | 10.69 | s | - |

| H-Ar | 9.62 | d | 7.0 |

| H-Ar | 8.80 | s | - |

| H-Ar | 8.40 | s | - |

| H-Ar | 8.25 | d | 23.4 |

| H-Ar | 7.93 | t | 14.6 |

| H-Ar | 7.80 | d | 8.6 |

| NH₂ | 5.48 | s | - |

| OCH₃ | 3.92 | d | 38.7 |

Note: This data is for a structurally related compound and is provided for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to four or five decimal places. This precise mass measurement allows for the unambiguous determination of the molecular formula.

For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecular ion ([M+H]⁺). The measured m/z value would be compared to the calculated theoretical mass to confirm the elemental formula. The isotopic pattern, particularly the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would provide further confirmation of the compound's identity. While experimental HRMS data for the target compound is not available, theoretical m/z values for common adducts of the closely related 4-chloro-6-(trifluoromethyl)quinazoline (B103310) are presented below. uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 233.00879 |

| [M+Na]⁺ | 254.99073 |

| [M-H]⁻ | 230.99423 |

Note: This data is for the analogous trifluoromethyl compound and serves as a reference.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-O, C-F, and C=N bonds, as well as aromatic C-H and C=C stretching and bending vibrations. Quinazoline derivatives typically exhibit strong IR absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to aromatic ring vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would display absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the quinazoline chromophore. These spectral characteristics are useful for quantitative analysis and for monitoring reactions.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no specific X-ray crystallographic data has been reported for this compound, this technique has been successfully applied to determine the absolute stereochemistry of chiral quinazoline derivatives. nih.gov This underscores the power of X-ray crystallography in providing unambiguous structural information for this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-(trifluoromethoxy)quinazoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from quinazoline derivatives. Key steps include introducing the trifluoromethoxy (-OCF₃) group via nucleophilic substitution or coupling reactions. For example, trifluoromethoxy-containing precursors (e.g., 4-(trifluoromethoxy)phenylhydrazine hydrochloride ) can be used under reflux conditions with polar aprotic solvents like DMSO or dichloromethane. Optimizing reaction time (e.g., 18 hours for hydrazide derivatives ) and temperature (e.g., reflux at 80–100°C) improves yields. Purification via column chromatography or recrystallization (water-ethanol mixtures) enhances purity .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and assess purity. Mass Spectrometry (MS) validates molecular weight (e.g., MW 247.6 g/mol ). X-ray crystallography (if crystalline) provides definitive bond geometry, as seen in related quinazoline derivatives . For intermediates, monitor reactions via thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound?

Due to potential toxicity and reactivity (e.g., skin/eye irritation), use PPE (gloves, goggles) and work in a fume hood. Follow SDS guidelines for storage (0–6°C for sensitive precursors ). Avoid inhalation and direct contact; dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can the trifluoromethoxy group's electronic effects influence reactivity in downstream functionalization?

The -OCF₃ group is electron-withdrawing, stabilizing intermediates during nucleophilic aromatic substitution. For example, in amination reactions, the chloro substituent at position 4 is more reactive than the trifluoromethoxy group at position 6, enabling selective derivatization . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for quinazoline analogs?

Contradictions often arise from assay variability or impurities. Use orthogonal analytical methods:

Q. How can researchers optimize demethylation or oxidation of methoxy/trifluoromethoxy groups in quinazolines?

Demethylation of methoxy groups (e.g., at position 6) can be achieved with 6M HCl under reflux (4 hours, 90% yield ). For oxidation, use KMnO₄ or CrO₃ in acidic conditions. The trifluoromethoxy group is resistant to hydrolysis, but harsh conditions (e.g., H₂SO₄/H₂O₂) may degrade it, requiring protective-group strategies .

Q. What are the limitations of current synthetic methods for scaling up this compound production?

Industrial-scale synthesis faces challenges in:

- Cost of trifluoromethoxy precursors (e.g., 4-(trifluoromethoxy)phenyl isothiocyanate at ¥6,500/g ).

- Purification bottlenecks (e.g., low yields in column chromatography). Switching to continuous-flow reactors or catalytic methods (e.g., Pd-mediated coupling) may improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.